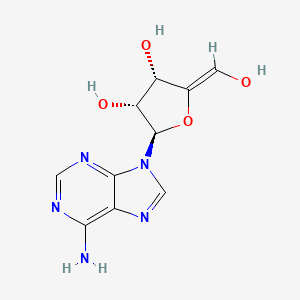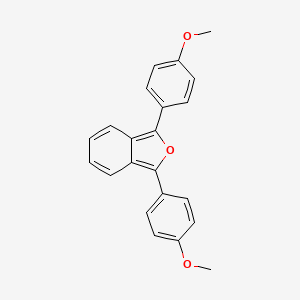
1,3-Bis(4-methoxyphenyl)-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN is a chemical compound with the molecular formula C22H18O3. It belongs to the class of organic compounds known as benzofurans, which are characterized by a benzene ring fused to a furan ring. This compound is notable for its symmetrical structure, featuring two 4-methoxyphenyl groups attached to an isobenzofuran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN can be synthesized through a multi-step process involving the following stages :
Stage 1: Methyl 2-formylbenzoate reacts with 4-methoxyphenyl magnesium bromide in tetrahydrofuran at -40°C to 0°C for 1 hour.
Stage 2: The reaction mixture is then treated with trifluoroacetic acid in tetrahydrofuran at 25°C for 1.5 hours.
The general procedure involves adding the Grignard reagent (4-methoxyphenyl magnesium bromide) to a solution of methyl 2-formylbenzoate in tetrahydrofuran at low temperatures. The reaction is then warmed to room temperature, and trifluoroacetic acid is added to complete the synthesis .
Industrial Production Methods
While specific industrial production methods for 1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN are not widely documented, the synthesis typically follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. Specific molecular targets and pathways may include enzymes involved in oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-BIS(4-HYDROXYPHENYL)ISOBENZOFURAN: Similar structure but with hydroxyl groups instead of methoxy groups.
1,3-BIS(4-CHLOROPHENYL)ISOBENZOFURAN: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN is unique due to its symmetrical structure and the presence of methoxy groups, which influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
6306-97-4 |
|---|---|
Formule moléculaire |
C22H18O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1,3-bis(4-methoxyphenyl)-2-benzofuran |
InChI |
InChI=1S/C22H18O3/c1-23-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(25-21)16-9-13-18(24-2)14-10-16/h3-14H,1-2H3 |
Clé InChI |
CNTRLEAHTOEKFL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


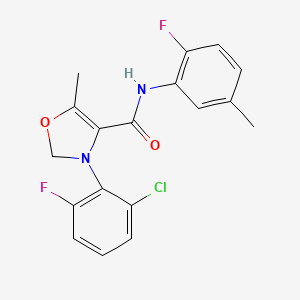
![3-Hydroxy-7-phenylfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12904675.png)
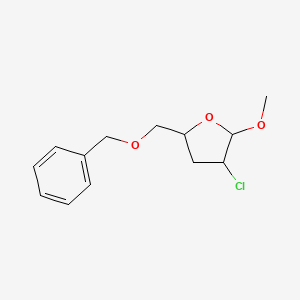

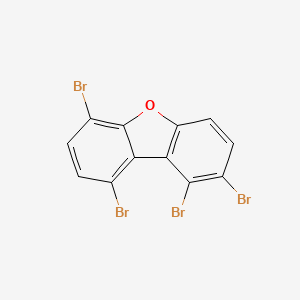
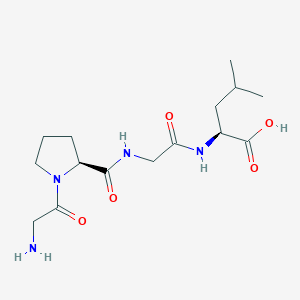
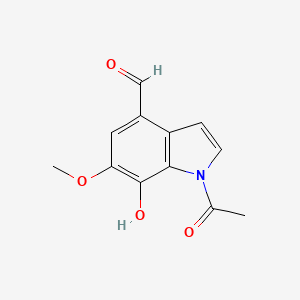
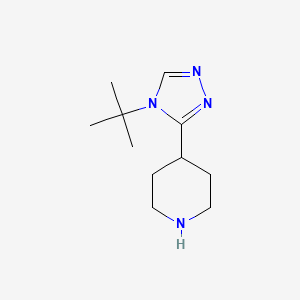
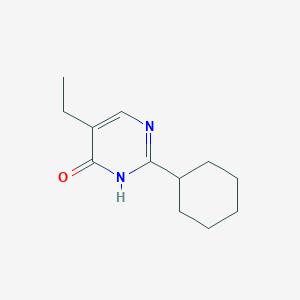
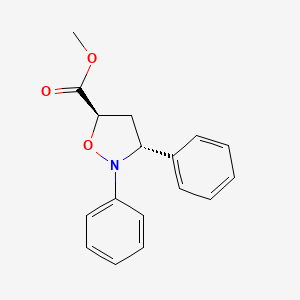


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
